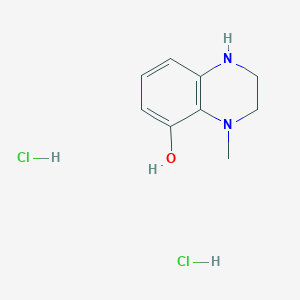

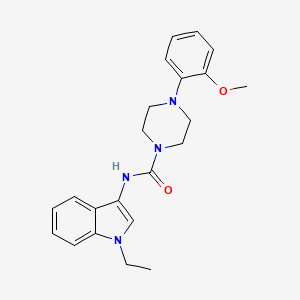

![molecular formula C26H23NO6 B2852193 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923166-06-7](/img/structure/B2852193.png)

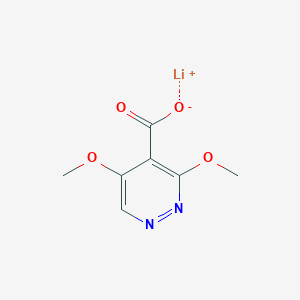

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of benzamide, which is an amide derivative of benzoic acid. It has three methoxy groups (-OCH3) attached to the benzene ring, which are electron-donating groups. This could potentially influence its reactivity and interactions with other molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing amide group. These groups could potentially influence the compound’s conformation and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar amide group could influence its solubility in different solvents .Scientific Research Applications

Antioxidant Activity

This compound has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals. In the context of this compound, the antioxidant activity could be assessed through assays like DPPH radical scavenging and ferric-reducing antioxidant power (FRAP), employing standards such as Trolox .

Antibacterial Properties

The antibacterial assessment of derivatives of this compound has shown selective activity against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. This suggests its potential use in developing new antibacterial agents, especially in the face of rising antimicrobial resistance .

Anticancer Potential

Compounds with the 3,4,5-trimethoxy phenyl fragment have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. This compound’s structure could be modified to enhance its efficacy against specific types of cancer cells, making it a valuable asset in oncological research .

Chemical Synthesis and Modification

The compound serves as a building block in chemical synthesis. Its structure allows for various modifications, which can lead to the creation of novel molecules with potential pharmacological activities. Research into its synthesis and modification is vital for expanding the library of bioactive compounds .

Pharmacological Role

In pharmacology, the compound’s derivatives could be explored for their therapeutic potential. Its role in drug design and development is significant, particularly in the early stages of drug discovery where researchers seek compounds with promising biological activities .

Biotechnological Applications

While specific biotechnological applications of this compound are not extensively documented, its structural analogs and derivatives are often used in biotechnology research. They can be employed in studies related to enzyme inhibition, receptor binding assays, and as markers in molecular biology experiments .

Mechanism of Action

Target of Action

The primary targets of 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is hypothesized that the compound may interact with its targets through weak C–H···π interactions . .

properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c1-15-5-7-16(8-6-15)22-14-20(28)19-13-18(9-10-21(19)33-22)27-26(29)17-11-23(30-2)25(32-4)24(12-17)31-3/h5-14H,1-4H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNAWUATFAIFBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

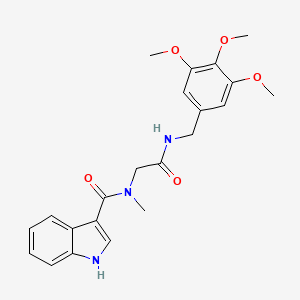

![N-benzyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852111.png)

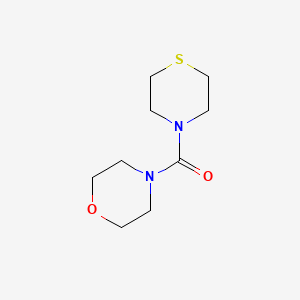

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2852113.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2852122.png)

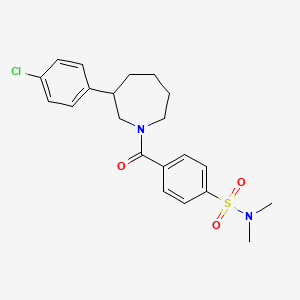

![N-(4-chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2852126.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2852129.png)